![molecular formula C18H27NO4S B4537020 2-methoxyethyl 2-[(3,3-dimethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4537020.png)
2-methoxyethyl 2-[(3,3-dimethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Synthesis Analysis
The synthesis of related benzo[b]thiophene derivatives involves the preparation and characterization of compounds with methyl and methoxy groups, which are further processed through decarboxylation and esterification steps (Campaigne & Abe, 1975). Another approach includes the generation of carbocations leading to the formation of asymmetrical spiro compounds (Pozharskii et al., 1996), and the utilization of Pd(II) catalysts for creating cyclic alkenyl ethers (Mondal et al., 2003).
Molecular Structure Analysis
The crystal structure analysis reveals the configuration of substituted molecules, highlighting the importance of intra- and intermolecular hydrogen bonds in stabilizing the structure (Vasu et al., 2004). These bonds play a crucial role in determining the compound's spatial arrangement and chemical reactivity.
Chemical Reactions and Properties
Chemical reactions involve transformations leading to the creation of novel compounds. For instance, the formation of asymmetrical spiro compounds through cycloaddition and ipso-substitution reactions (Pozharskii et al., 1996), and the synthesis of cyclic alkenyl ethers using a dual role Pd(II) catalyst (Mondal et al., 2003) are notable examples.
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystal structure, have been extensively studied. The crystallographic analysis reveals the compound's solid-state structure, including bond lengths, angles, and conformations (Vasu et al., 2004).
Chemical Properties Analysis
Chemical properties encompass reactivity, stability, and interactions with other chemical entities. Research has detailed how structural features like the methoxy group and hydrogen bonds influence the compound's reactivity and interaction capabilities (Vasu et al., 2004). Additionally, the synthesis of analogues and derivatives highlights the versatility and potential applications of these chemical frameworks (Campaigne & Abe, 1975); (Mondal et al., 2003).
properties
IUPAC Name |
2-methoxyethyl 2-(3,3-dimethylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2,3)11-14(20)19-16-15(17(21)23-10-9-22-4)12-7-5-6-8-13(12)24-16/h5-11H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFUSMWVWPOUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 2-[(3,3-dimethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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